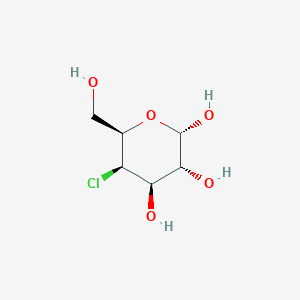

4-Chloro-4-deoxy-alpha-D-galactopyranose

Description

Contextual Significance within Deoxy-Sugar and Halogenated Carbohydrate Chemistry

The significance of 4-Chloro-4-deoxy-alpha-D-galactopyranose is best understood within the broader categories of deoxy-sugars and halogenated carbohydrates. Deoxy-sugars are carbohydrates that have had at least one of their hydroxyl groups replaced by a hydrogen atom. wikipedia.orglibretexts.org A prominent example is 2-deoxy-D-ribose, the foundational sugar component of DNA. libretexts.orgresearchgate.net

Halogenated carbohydrates are a specific class of modified sugars where a hydroxyl group is substituted with a halogen atom, such as fluorine, chlorine, bromine, or iodine. nih.gov These compounds are often explored as intermediates in synthetic carbohydrate chemistry. nih.gov The introduction of a halogen can significantly alter a sugar's reactivity and biological interactions, making them useful tools for chemical synthesis and biomedical research. ontosight.ai

This compound is a quintessential example of a chlorinated carbohydrate. wikipedia.org The presence of the electronegative chlorine atom at the C-4 position influences the molecule's stereochemistry and reactivity. For instance, the C-4 chloro group has been noted to stabilize the ⁴C₁ chair conformation of the pyranose ring. Compared to iodo and bromo derivatives, chloro-sugars are generally more stable, with their reduction to the corresponding deoxy sugar often requiring potent reducing agents like Raney nickel. researchgate.net

Overview of Foundational Academic Research Themes

Academic research on this compound has concentrated on several key areas, primarily revolving around its utility as a synthetic precursor.

A major research theme is its role as an intermediate in the synthesis of more complex molecules, including other carbohydrates and glycoconjugates. ontosight.ai Its chemical structure serves as a building block for constructing larger, more intricate chemical entities. This is highlighted by its well-documented connection to the industrial production of sucralose (B1001), a widely used artificial sweetener. wikipedia.org In this context, this compound is also identified as Sucralose Impurity I, signifying its presence and relevance in the manufacturing process.

The chemical reactivity of this compound is another central focus of investigation. Studies have explored its participation in glycosylation reactions to form disaccharides and other derivatives. For example, research has detailed the synthesis and subsequent ring-opening reactions of compounds like 4-chloro-4-deoxy-alpha-D-galactopyranosyl 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranoside. nih.gov These reactions, which can be influenced by reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), allow for the creation of various sugar derivatives by introducing new functional groups. nih.gov Furthermore, the compound's anomerization and acetylation dynamics have been analyzed to understand how it behaves in solution and during chemical modification.

Finally, research extends to using this compound as a starting material for non-carbohydrate structures. It has been utilized as a precursor for synthesizing quinoxaline (B1680401) derivatives, which have been evaluated for potential cytotoxic activities, demonstrating its application in medicinal chemistry research.

| Research Theme | Description | Examples |

| Synthetic Intermediate | Use as a foundational molecule for building more complex chemical structures. | Synthesis of complex carbohydrates, glycoconjugates, and quinoxaline derivatives. ontosight.ai |

| Sucralose Synthesis | Role as a key precursor and identified impurity in the manufacturing of the artificial sweetener sucralose. | Identified as Sucralose Impurity I. |

| Chemical Reactivity | Investigation of its behavior in various chemical reactions. | Glycosylation, ring-opening reactions, anomerization, and acetylation studies. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO5 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-5-chloro-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C6H11ClO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 |

InChI Key |

UDOJFSFHKNQOHC-PHYPRBDBSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)Cl)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 4 Deoxy Alpha D Galactopyranose

Historical and Modern Approaches to Synthesis

The synthesis of 4-chloro-4-deoxy-alpha-D-galactopyranose has evolved from multi-step procedures, often with moderate yields, to more streamlined and efficient processes. The primary challenge lies in achieving regioselective chlorination at the C-4 position while controlling the stereochemistry.

Preparation from D-Galactose and its Derivatives

The synthesis of this compound from D-galactose typically involves a series of protection, activation, and displacement reactions. A common historical approach involves the selective protection of the other hydroxyl groups, followed by the activation of the C-4 hydroxyl group to facilitate its substitution with a chloride ion.

A notable method involves the SN2 displacement of a sulfonyloxy group at the C-4 position of a suitably protected galactose derivative. nih.gov For instance, a methyl galactopyranoside can be benzoylated to protect the hydroxyl groups at positions 2, 3, and 6. The remaining hydroxyl group at C-4 is then converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a chloride source, like lithium chloride in a suitable solvent, leads to the inversion of configuration at C-4 and the introduction of the chlorine atom. nih.gov

Modern approaches focus on improving the efficiency and selectivity of these steps. One such method involves the isopropylidenation of 4-chloro-4-deoxy-alpha-D-galactose with 2,2-dimethoxypropane (B42991), which can be followed by selective hydrolysis and further transformations.

Table 1: Comparison of Synthetic Approaches from D-Galactose Derivatives

| Approach | Key Steps | Advantages | Disadvantages |

| Classical (Sulfonate Displacement) | 1. Protection of OH groups (e.g., benzoylation)2. Sulfonylation of C-4 OH (e.g., mesylation)3. SN2 displacement with chloride ion4. Deprotection | Well-established chemistry | Multiple steps, potential for side reactions, moderate yields |

| Modern (Isopropylidenation) | 1. Isopropylidenation2. Selective hydrolysis3. Further transformations | Fewer steps, potential for higher yields | Requires specific reagents and conditions |

Derivation from Sucrose-Based Intermediates

The most commercially significant route to this compound is through the synthesis of sucralose (B1001) from sucrose (B13894). sciencesnail.comwikipedia.orgsemanticscholar.org In this multi-step process, the galactose moiety of sucrose is selectively chlorinated at the C-4 position.

A common industrial synthesis of sucralose involves the selective acetylation of the 6-hydroxyl group of sucrose to form sucrose-6-acetate. sciencesnail.comsemanticscholar.org This intermediate is then subjected to chlorination using a variety of reagents, which results in the substitution of the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms. The final step is the deacetylation to yield sucralose, which contains the this compound unit. sciencesnail.comsemanticscholar.org

The key intermediate in many sucralose synthesis pathways is 4,1',6'-trichloro-4,1',6'-trideoxy-galactosucrose. The synthesis of this intermediate often involves the use of a Vilsmeier-type reagent, generated from a tertiary amide and an acid chloride, to achieve selective chlorination.

Table 2: Key Intermediates in Sucrose-Based Synthesis

| Intermediate | Precursor | Role in Synthesis |

| Sucrose-6-acetate | Sucrose | Protects the C-6 hydroxyl group to direct chlorination to other positions. sciencesnail.comsemanticscholar.org |

| 4,1',6'-Trichloro-4,1',6'-trideoxy-galactosucrose | Sucrose or its derivatives | The direct precursor to sucralose, containing the desired chlorinated galactose unit. |

| 1,4:3,6-dianhydro-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside | Sucrose derivatives | A precursor from which tetra-O-acetyl derivatives of this compound can be prepared. |

Enzymatic and Chemo-Enzymatic Synthetic Routes

While direct enzymatic synthesis of this compound is not widely reported, enzymatic and chemo-enzymatic methods have been explored for the synthesis of related halogenated carbohydrates and for the selective modification of sugars. dtu.dkrsc.orgmanchester.ac.ukresearchgate.netresearchgate.net

Halogenase enzymes, for instance, are known to catalyze the regioselective halogenation of various organic molecules in nature. manchester.ac.ukresearchgate.net However, their application in the specific chlorination of the C-4 position of galactose is still an area of research.

Chlorination and Deoxygenation Strategies

The core of the synthesis of this compound lies in the effective chlorination and deoxygenation at the C-4 position of the galactose ring. This requires careful selection of reagents and reaction conditions to ensure high regioselectivity and the desired stereochemical outcome.

Regioselective Halogenation Mechanisms

Achieving regioselective chlorination of the C-4 hydroxyl group in the presence of other hydroxyl groups is a significant synthetic hurdle. The reactivity of the different hydroxyl groups in a sugar molecule can be quite similar.

One of the most common reagents used for this transformation, particularly in the context of sucralose synthesis, is sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction of a sugar with sulfuryl chloride can proceed through the formation of chlorosulfate (B8482658) esters. Specific chlorosulfate groups can then be displaced by a chloride ion in an SN2 reaction, leading to the formation of a chlorodeoxy sugar with inversion of configuration. researchgate.net The regioselectivity of this process is influenced by both steric and electronic factors within the sugar molecule.

Another approach involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone. This system is known to convert alcohols to chlorides, often with inversion of configuration.

Modern methods for site-selective dehydroxy-chlorination have also been developed. One such strategy involves the regioselective oxidation of the target secondary alcohol to a ketone. The ketone is then converted to a trityl hydrazone, which upon treatment with an electrophilic chlorine source like tert-butyl hypochlorite (B82951) (tBuOCl) and subsequent thermolysis, yields the desired chloro-sugar. rug.nl

Table 3: Common Chlorinating Agents and their Characteristics

| Reagent/System | Mechanism | Selectivity | Notes |

| Sulfuryl Chloride (SO₂Cl₂) | Formation of chlorosulfate esters followed by SN2 displacement by Cl⁻. researchgate.net | Influenced by steric and electronic factors; can lead to multiple chlorinations. | Often used in the synthesis of sucralose from sucrose derivatives. |

| Thionyl Chloride (SOCl₂) / Triphenylphosphine Oxide (Ph₃PO) | Forms an active chlorinating agent that reacts with hydroxyl groups. sciencesnail.com | Can be gentler and reduce side reactions compared to SOCl₂ alone. | Used in some patented routes for sucralose synthesis. sciencesnail.com |

| Triphenylphosphine (PPh₃) / CCl₄ | Appel reaction mechanism. | Generally effective for primary and secondary alcohols. | Often results in inversion of configuration. |

| tert-Butyl hypochlorite (tBuOCl) with Trityl Hydrazone | Electrophilic chlorination of the hydrazone followed by radical-mediated deoxygenation. rug.nl | High regioselectivity determined by the initial oxidation step. | A modern, site-selective method. rug.nl |

Stereochemical Control in Deoxygenation Processes

The stereochemistry at the C-4 position is crucial for the identity of this compound. The desired product has the chlorine atom in an axial orientation in the typical chair conformation of the pyranose ring.

In synthetic routes that proceed via an SN2 mechanism, the stereochemical outcome is predictable. For example, if the starting material is a D-galactose derivative (with an equatorial hydroxyl group at C-4), the SN2 displacement of a leaving group at this position by a chloride ion will result in the inversion of configuration, leading to the desired axial chlorine atom. nih.gov This is a key principle in many of the established synthetic methods.

In the modern dehydroxy-chlorination method involving a trityl hydrazone intermediate, the final stereochemical outcome is determined during the hydrogen atom-transfer step that follows the extrusion of dinitrogen and the trityl radical. rug.nl The choice of the hydrogen atom donor can influence the stereoselectivity of this step. For instance, bulky thiols have been shown to favor the formation of the axial chloride. rug.nl

The confirmation of the stereochemistry of the final product is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the protons on the pyranose ring are highly dependent on their dihedral angles, which in turn are determined by the stereochemistry at each chiral center.

Application of Protecting Group Chemistry

Protecting group chemistry is fundamental to the synthesis of this compound. To selectively replace the hydroxyl group at the C-4 position with a chlorine atom, all other reactive hydroxyl groups in the parent galactose molecule must be temporarily blocked. The choice of protecting groups and the sequence of their application and removal are critical for the success of the synthesis.

The selective protection of hydroxyl groups in carbohydrates is guided by their differing reactivities. In galactose, the C-6 hydroxyl is a primary alcohol and generally the most reactive, while the C-2, C-3, and C-4 hydroxyls are secondary. Chemists exploit these reactivity differences and the stereochemical arrangement of the hydroxyls to install protecting groups with high regioselectivity.

Common strategies include the use of acetals and silyl (B83357) ethers to protect multiple hydroxyl groups simultaneously or individually. For instance, D-galactose can be treated with 2,2-dimethoxypropane to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, protecting the hydroxyls at C-1, C-2, C-3, and C-4. nih.gov Subsequent selective hydrolysis can then expose the necessary hydroxyl group for chlorination. Another approach involves the use of bulky silyl ethers, such as tert-butyldiphenylsilyl (TBDPS), which preferentially react with the primary C-6 hydroxyl, leaving the secondary hydroxyls available for other transformations or protection steps. nih.gov Ester protecting groups, like acetates, are also widely used to protect all available hydroxyl groups after which selective deprotection or direct replacement reactions can be explored. ontosight.ai

| Protecting Group Type | Reagent Example | Targeted Hydroxyl(s) | Rationale |

|---|---|---|---|

| Acetal (Ketale) | 2,2-Dimethoxypropane | C-1, C-2, C-3, C-4 | Forms a rigid bicyclic system protecting cis-diols, commonly used to protect multiple hydroxyls in one step. nih.gov |

| Silyl Ether | tert-Butyldiphenylsilyl chloride (TBDPSCl) | C-6 | Bulky reagent that selectively protects the sterically accessible primary C-6 hydroxyl. nih.gov |

| Ester | Acetic Anhydride (B1165640) | All (C-1, C-2, C-3, C-6) | Peracetylation is a common strategy to protect all hydroxyls, creating a stable intermediate for further manipulation. nih.gov |

The stability of protecting groups to different reaction conditions allows for their selective removal. Acetal groups, such as isopropylidene, are typically removed under acidic hydrolysis conditions. Silyl ethers are most commonly cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), a method known for its high efficiency and mild conditions. nih.gov Ester groups like acetates are readily removed by base-catalyzed hydrolysis (e.g., using sodium methoxide (B1231860) in methanol) or acid-catalyzed hydrolysis. In syntheses starting from complex precursors like 1,4:3,6-dianhydro-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside, the final step involves the acidic cleavage of the glycosidic bond to release the desired product. nih.gov

| Protecting Group | Deprotection Reagent/Condition | Efficiency Notes |

|---|---|---|

| Acetal (Isopropylidene) | Acidic Hydrolysis (e.g., aq. Acetic Acid) | Generally efficient, but conditions must be controlled to prevent unwanted side reactions. |

| Silyl Ether (TBDPS) | Tetrabutylammonium fluoride (TBAF) | Highly efficient and selective for silicon-oxygen bonds, performed under mild conditions. nih.gov |

| Ester (Acetate) | Base-catalyzed hydrolysis (e.g., NaOMe) | High-yielding and common method for removing acetyl groups from carbohydrates. |

| Glycosidic Bond | Acidic Hydrolysis | Effective for releasing the final monosaccharide from a disaccharide precursor. nih.gov |

Anomeric Control in Synthesis

The anomeric center (C-1) of a sugar can exist in two stereoisomeric forms, designated as alpha (α) or beta (β). Controlling the configuration at this center is a critical aspect of carbohydrate synthesis. For this compound, obtaining the α-anomer is the specific goal, which is achieved by understanding and manipulating the equilibrium between the two forms.

The formation of a specific anomer can be governed by either kinetic or thermodynamic factors.

Thermodynamic Control refers to a situation where the reaction is reversible and allowed to reach equilibrium. The major product will be the most stable one. In a solution of 4-chloro-4-deoxy-D-galactose, an equilibrium is established between the α and β anomers. Studies have shown that the molar ratio of α to β anomers in solution at equilibrium is approximately 1:2. nih.govresearchgate.net This indicates that the β-anomer is the thermodynamically more stable form in the solution phase.

Kinetic Control occurs when the reaction is irreversible or stopped before equilibrium is reached. The major product is the one that is formed fastest. The acetylation of 4-chloro-4-deoxy-D-galactopyranose is an example of a kinetically controlled reaction. nih.govresearchgate.net The anomeric configuration of the resulting acetylated product is determined by the configuration of the starting sugar, not by the relative stability of the acetylated anomers. nih.gov

Anomerization is the process by which one anomer converts into the other, typically in solution via an open-chain intermediate, until the thermodynamic equilibrium is reached. A significant and interesting anomerization phenomenon is observed during the synthesis of this compound. nih.gov

While the β-anomer is the major component in the equilibrium mixture in solution, the α-anomer is typically the form that preferentially crystallizes. nih.govresearchgate.net This phenomenon provides a powerful method for managing and isolating the desired α-anomer. As the less soluble α-anomer crystallizes and precipitates from the solution, the equilibrium between the dissolved anomers is disturbed. In accordance with Le Chatelier's principle, the dissolved β-anomer anomerizes to the α-form to re-establish the equilibrium. This process continues, driving the conversion of the β-anomer to the α-anomer, which then crystallizes. researchgate.net This crystallization-induced anomerization allows for the complete conversion and isolation of the product as the pure α-anomer, despite it being the thermodynamically less favored isomer in solution. nih.govresearchgate.net

| Condition | Predominant Anomer | α:β Ratio | Controlling Factor |

|---|---|---|---|

| In Solution (at equilibrium) | β-anomer | ~1:2 | Thermodynamic |

| During Crystallization | α-anomer | Approaches 1:0 (in solid) | Solubility / Crystal Packing |

| Acetylation Reaction | Depends on starting material | N/A | Kinetic |

Stereochemical and Conformational Analysis of 4 Chloro 4 Deoxy Alpha D Galactopyranose

Anomeric Configuration Elucidation

The anomeric configuration is a critical aspect of carbohydrate stereochemistry, defining the orientation of the substituent at the anomeric carbon (C-1).

Characterization of Alpha and Beta Anomers

4-Chloro-4-deoxy-D-galactopyranose can exist as two distinct anomers: alpha (α) and beta (β). These isomers differ in the stereochemical arrangement at the C-1 carbon. Both the alpha and beta anomers have been successfully prepared and characterized. nih.gov The distinction between these anomers is fundamental to understanding their reactivity and physical properties. The alpha anomer has the C-1 hydroxyl group in an axial position relative to the pyranose ring, while in the beta anomer, it occupies an equatorial position.

Dynamics of Anomerization in Solution and Solid State

The anomerization of 4-chloro-4-deoxy-D-galactose demonstrates interesting dynamic behavior. nih.gov In solution, the compound establishes a dynamic equilibrium between the two anomeric forms. At this equilibrium, the molar ratio of the alpha to beta anomer is approximately 1:2. nih.govresearchgate.net

A notable phenomenon occurs during the transition from the solution to the solid state. In the process of crystallization and precipitation, the beta anomer completely converts to the more stable alpha anomer. nih.govresearchgate.net This suggests that the alpha anomer is thermodynamically favored in the solid crystalline lattice, a behavior influenced by the electronic and steric effects of the C-4 chloro substituent. nih.gov

Table 1: Anomeric Equilibrium of 4-Chloro-4-deoxy-D-galactopyranose

| Physical State | α-Anomer Ratio | β-Anomer Ratio | Outcome |

|---|---|---|---|

| Solution (at equilibrium) | ~1 | ~2 | Dynamic mixture of both anomers. nih.gov |

Pyranose Ring Conformation Studies

The six-membered pyranose ring of the molecule is not planar and adopts various conformations to minimize steric and torsional strain.

Influence of the C-4 Chloro Substituent on Molecular Geometry

The substitution of the hydroxyl group at the C-4 position with a chlorine atom has a profound effect on the molecule's geometry and conformational preferences. nih.govresearchgate.net The chloro group is electron-withdrawing and possesses a different steric profile compared to a hydroxyl group.

Advanced Spectroscopic and Crystallographic Characterization

The definitive determination of the stereochemistry and solid-state structure of 4-Chloro-4-deoxy-alpha-D-galactopyranose relies on the application of advanced analytical methods. NMR spectroscopy is instrumental in elucidating the compound's structure in solution, while single-crystal X-ray diffraction provides an unambiguous depiction of its arrangement in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy are pivotal in confirming the stereochemical assignment of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants (J-values), and nuclear Overhauser effects (NOEs) provide a wealth of information. The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is particularly diagnostic of the anomeric configuration. For α-anomers of pyranoses, the J₁,₂ coupling constant is typically in the range of 3-4 Hz, reflecting a gauche relationship between the two axial-equatorial or equatorial-equatorial protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~5.2 (d) | ~95 |

| C-2 | ~3.8 | ~70 |

| C-3 | ~3.9 | ~72 |

| C-4 | ~4.5 | ~60 |

| C-5 | ~4.2 | ~73 |

| C-6 | ~3.7 | ~62 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. The ¹H NMR signal for H-1 is expected to be a doublet (d).

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule and its packing in the crystal lattice.

While a specific single-crystal X-ray structure of the free monosaccharide this compound is not widely reported in crystallographic databases, analysis of closely related structures and general principles of carbohydrate chemistry suggest that the pyranose ring would adopt a chair conformation, specifically the ⁴C₁ conformation. In this conformation, the bulky hydroxymethyl group at C-5 would preferentially occupy an equatorial position to minimize steric strain. The chlorine atom at C-4 would be in an axial position, which is characteristic for the galacto-configuration.

The crystal packing would be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl groups. The precise arrangement of these hydrogen bonds would dictate the macroscopic properties of the crystal.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (common for sugars) |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| V (ų) | 500 - 1500 |

| Z | 2 or 4 |

Note: These are generalized predictions based on similar carbohydrate structures.

The detailed analysis of the crystallographic data would provide unequivocal proof of the α-anomeric configuration and the stereochemistry at each chiral center. It would also reveal the precise puckering parameters of the pyranose ring and the orientation of all substituents.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 4 Deoxy Alpha D Galactopyranose

Nucleophilic Substitution Reactions at C-4 and Other Positions

The carbon-chlorine bond at the C-4 position of the galactopyranose ring is a prime site for nucleophilic substitution, typically proceeding via an SN2 mechanism. This reaction pathway allows for the stereospecific introduction of a variety of functional groups, leading to the synthesis of novel carbohydrate derivatives.

The displacement of the C-4 chlorine atom by other halides or the azide (B81097) ion is a well-documented transformation. Research has shown that derivatives of 4-chloro-4-deoxy-alpha-D-galactopyranose can undergo SN2 reactions with various nucleophiles. For instance, the reaction of a disaccharide containing a 2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl moiety with fluoride (B91410), chloride, bromide, iodide, and azide ions yields the corresponding 4'-substituted derivatives. core.ac.uk

The introduction of an azide group is particularly significant as it serves as a precursor to an amine functionality. The azide ion (N₃⁻) is an effective nucleophile for displacing halides, and the resulting alkyl azide can be subsequently reduced to a primary amine without affecting other functional groups on the sugar ring.

| Incoming Nucleophile | Resulting C-4' Substituent | Reference |

|---|---|---|

| Fluoride (F⁻) | -F | core.ac.uk |

| Chloride (Cl⁻) | -Cl (Isotopic Exchange) | core.ac.uk |

| Bromide (Br⁻) | -Br | core.ac.uk |

| Iodide (I⁻) | -I | core.ac.uk |

| Azide (N₃⁻) | -N₃ | core.ac.uk |

Beyond halides and azides, the C-4 position is susceptible to attack by a wide array of other nucleophiles. These reactions expand the synthetic utility of this compound, enabling the creation of diverse derivatives. Based on the principles of nucleophilic substitution on alkyl halides, various nucleophiles can be employed.

Examples of potential nucleophiles include:

Oxygen Nucleophiles : Alkoxides (RO⁻) and carboxylates (RCOO⁻) can be used to form ethers and esters, respectively, at the C-4 position.

Sulfur Nucleophiles : Thiolates (RS⁻) can displace the chloride to yield thioethers, which are valuable in glycoconjugate chemistry.

Carbon Nucleophiles : Reagents like cyanide (CN⁻) or enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton of the sugar.

Nitrogen Nucleophiles : Besides azide, ammonia (B1221849) and amines can also serve as nucleophiles, although reactions often require careful control to prevent multiple alkylations.

These substitutions generally proceed with inversion of configuration at the electrophilic carbon center, a hallmark of the SN2 mechanism.

Oxidative and Reductive Transformations of the Glycopyranose Ring

The derivatization of this compound is not limited to substitutions at C-4. Oxidative and reductive reactions on its derivatives can modify the glycopyranose structure and its substituents.

A key reductive transformation involves the conversion of an azido (B1232118) group, introduced at C-4 via nucleophilic substitution, into an amino group. The reduction of a 4'-azido derivative of a disaccharide containing the 4-chloro-4-deoxy-galactopyranosyl unit has been accomplished to yield the corresponding 4'-amino derivative. core.ac.uk This transformation is crucial for the synthesis of amino sugars, which are important components of many biologically active molecules.

Glycosylation Reactions Utilizing this compound

This chlorinated sugar can serve as a glycosyl donor or be incorporated into a glycosyl acceptor, enabling its use in the synthesis of more complex oligosaccharides. The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry.

This compound has been successfully incorporated into disaccharide structures. In these syntheses, it acts as one of the monosaccharide building blocks that are joined together by a glycosidic linkage. Specific examples include the synthesis of 4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-lyxo-hexulofuranoside and 4-chloro-4-deoxy-alpha-D-galactopyranosyl 1,4,6-trichloro-1,4,6-trideoxy-beta-D-tagatofuranoside. core.ac.uk These complex molecules are typically formed through multi-step synthetic sequences where the glycosidic bond is formed by reacting a suitable glycosyl donor with a glycosyl acceptor. The presence of the C-4 chloro group in one of the building blocks allows for its specific reactivity to be harnessed either before or after the disaccharide is formed.

Traditional oligosaccharide synthesis is a laborious process that relies heavily on the use of protecting groups to mask reactive hydroxyl groups and ensure regioselectivity. This multi-step protection-deprotection strategy can be inefficient and time-consuming. Consequently, developing protecting-group-free glycosylation methods is a significant goal in synthetic chemistry.

These approaches hinge on exploiting the inherently different reactivity of the anomeric hydroxyl group compared to the other hydroxyls on the sugar ring. By achieving selective activation of the anomeric center, it is possible to form a glycosidic bond without the need for protecting other alcohol functionalities. Strategies often involve the use of specific catalysts or activating agents that target the anomeric position.

While specific examples utilizing this compound in a protecting-group-free glycosylation are not prominently documented, the principles of this strategy could be applied. A key challenge would be to achieve selective anomeric activation in the presence of the other free hydroxyl groups and the C-4 chloro substituent. The development of a successful protecting-group-free method for this compound would significantly streamline the synthesis of its corresponding oligosaccharides.

Synthesis of Diverse Functionalized Derivatives

The versatility of this compound as a synthetic intermediate is demonstrated by its conversion into a wide range of functionalized derivatives. These transformations leverage the unique reactivity of the C-4 chloro group and the other hydroxyl functionalities on the pyranose ring.

A notable derivatization strategy involves the synthesis of quinoxaline (B1680401) derivatives, which are heterocyclic compounds known for their broad spectrum of biological activities. An efficient method for creating these derivatives from this compound has been developed. ontosight.ai The process begins with the protection of specific hydroxyl groups. For instance, isopropylidenation with 2,2-dimethoxypropane (B42991), followed by selective hydrolysis, yields 2,3-O-isopropylidene-4-chloro-4-deoxy-D-galactose di-methyl acetal. ontosight.ainih.gov

The subsequent and crucial step is the oxidation of this intermediate. Using a reagent system such as dibromobis(tributyltin) oxide, the protected sugar is oxidized to give a hex-5-ulose derivative. ontosight.ainih.gov This creates a 1,2-dicarbonyl-like moiety that is primed for condensation. The final step is the reaction of this hex-5-ulose derivative with ortho-phenylenediamines under neutral conditions, which proceeds via a cyclocondensation reaction to afford the target quinoxaline derivatives in reasonable yields. ontosight.ai

Table 1: Key Steps in the Synthesis of Quinoxaline Derivatives

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Protection/Hydrolysis | 2,2-dimethoxypropane | 2,3-O-isopropylidene-4-chloro-4-deoxy-D-galactose di-methyl acetal |

| 2 | Oxidation | (Bu₃Sn)₂O-Br₂ | Hex-5-ulose derivative |

| 3 | Cyclocondensation | o-phenylenediamines | Quinoxaline derivative |

This interactive table summarizes the synthetic pathway from the protected 4-chloro-4-deoxy-galactose intermediate to the final quinoxaline product.

Furanosyl C-glycosides represent a class of carbohydrate mimetics where the anomeric oxygen is replaced by a carbon atom, leading to increased stability against enzymatic hydrolysis. This compound serves as a precursor for the synthesis of these valuable compounds. The synthesis involves the condensation of a derivative of the starting sugar with 1,3-dicarbonyl compounds.

This reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, which facilitates the formation of polyhydroxyalkyl-furans in excellent yields. Further chemical modifications of these furan (B31954) intermediates lead to the desired furanosyl alpha-C-glycoside derivatives. The structure of these complex molecules can be confirmed by methods such as single-crystal X-ray analysis.

Table 2: Synthesis of Furanosyl C-Glycosides

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| 4-Chloro-4-deoxy-galactose derivative | 1,3-Dicarbonyl compound | Anhydrous zinc chloride | Polyhydroxyalkyl-furan |

| Polyhydroxyalkyl-furan | - | - | Furanosyl C-glycoside |

This interactive table outlines the general reaction for preparing furanosyl C-glycosides starting from a 4-chloro-4-deoxy-galactose derivative.

The chloro-substituent at the C-4 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions to introduce other functionalities, such as amino and deoxy groups.

Amino-Sugars: The synthesis of 4-amino-4-deoxy sugars can be achieved via a two-step process. First, the 4-chloro group is displaced by an azide ion (N₃⁻) in an SN2 reaction. nih.gov This reaction typically proceeds with an inversion of configuration at the C-4 center. The resulting 4-azido-4-deoxy intermediate is then subjected to reduction. nih.govacs.org Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or reaction with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). This sequence efficiently converts the chloro-derivative into a 4-amino-4-deoxy sugar.

Deoxy-Sugars: Further deoxygenation to create a 4-deoxy sugar (a sugar lacking a hydroxyl group at the C-4 position) can also be accomplished. A common strategy involves an initial SN2 displacement of the chloride with an iodide ion to form a 4-iodo-4-deoxy intermediate. nih.gov The subsequent step is a reductive dehalogenation. This reduction can be carried out using various reagents, with classic methods including the use of tributyltin hydride or catalytic hydrogenation, which removes the iodine atom and replaces it with hydrogen. nih.govdntb.gov.ua

Table 3: Comparative Synthesis of 4-Amino and 4-Deoxy Derivatives

| Target Derivative | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| 4-Amino-4-deoxy-sugar | Sodium azide (NaN₃) | 4-Azido-4-deoxy-sugar | H₂/Pd-C or PPh₃/H₂O | 4-Amino-4-deoxy-sugar |

| 4-Deoxy-sugar | Sodium iodide (NaI) | 4-Iodo-4-deoxy-sugar | Tributyltin hydride or H₂/Pd-C | 4-Deoxy-sugar |

This interactive table compares the synthetic pathways for converting the 4-chloro starting material into either 4-amino or 4-deoxy sugar derivatives.

The free hydroxyl groups of this compound can be derivatized to form sulfates and esters, which can alter the molecule's solubility and biological activity.

Sulfates: The introduction of sulfate (B86663) groups onto a sugar molecule requires a controlled chemical process. nih.gov Typically, this involves the use of a sulfating agent such as a sulfur trioxide-pyridine complex (SO₃·py). To achieve regioselectivity (i.e., to sulfate a specific hydroxyl group), a multi-step strategy of protection and deprotection is necessary. The hydroxyl groups that are not intended for sulfation are first protected with suitable blocking groups. The remaining free hydroxyl group is then sulfated, followed by the removal of the protecting groups to yield the final sulfated product. nih.gov

Esters: Esterification of the hydroxyl groups is a fundamental reaction in carbohydrate chemistry, often used for protection or to create derivatives. This is commonly achieved by reacting the sugar with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride) in the presence of a base, such as pyridine. nih.gov Pyridine acts as both a solvent and a catalyst, and it neutralizes the acidic byproduct of the reaction. This leads to the formation of acetate (B1210297) or benzoate (B1203000) esters at the available hydroxyl positions.

Table 4: Reagents for Sulfation and Esterification

| Derivatization | Reagent | Base/Solvent | Product Functional Group |

| Sulfation | Sulfur trioxide-pyridine complex (SO₃·py) | Pyridine | Sulfate (-OSO₃H) |

| Acetylation (Ester) | Acetic anhydride | Pyridine | Acetate (-OAc) |

| Benzoylation (Ester) | Benzoyl chloride | Pyridine | Benzoate (-OBz) |

This interactive table lists common reagents used for the sulfation and esterification of the hydroxyl groups on the galactopyranose ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the preferred three-dimensional structure and energetic landscape of 4-chloro-4-deoxy-alpha-D-galactopyranose. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the electronic structure and predict various molecular properties.

The primary focus of these calculations for this molecule is the pyranose ring conformation and the orientation of its substituents. For galactopyranose and its derivatives, the two most common chair conformations are the ⁴C₁ and ¹C₄ forms. Theoretical studies on analogous compounds, such as D-allopyranose, have shown that the orientation and interaction of the hydroxyl groups are significant contributors to the conformational energy in a vacuum.

For this compound, the presence of the chlorine atom at the C-4 position introduces specific steric and electronic effects. The chlorine atom is larger than a hydroxyl group and its electronegativity influences the charge distribution within the molecule. X-ray crystallographic studies have confirmed that the solid-state structure of this compound exists in a ⁴C₁ chair conformation with the chloro group in an axial position. This experimental finding is a crucial benchmark for computational models.

Table 1: Representative Theoretical Energetic Data for a Halogenated Galactopyranose Derivative

| Conformation | Method | Basis Set | Relative Energy (kcal/mol) |

| ⁴C₁ Chair | DFT (B3LYP) | 6-311++G | 0.00 |

| ¹C₄ Chair | DFT (B3LYP) | 6-311++G | +5.8 |

| Skew-Boat | DFT (B3LYP) | 6-311++G | +7.2 |

| Boat | DFT (B3LYP) | 6-311++G | +8.5 |

Note: This table presents illustrative data based on typical computational results for similar compounds to demonstrate the expected energetic landscape.

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for performing conformational analysis on carbohydrate molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate the fine details of its conformational preferences.

Studies on related galactopyranose derivatives consistently show that the ⁴C₁ chair conformation is the most stable. This preference is also observed for this compound. The stability of the ⁴C₁ conformation in galactose derivatives is attributed to the equatorial positioning of the large hydroxymethyl group at C-5, which minimizes steric strain.

The introduction of a chlorine atom at C-4 in an axial position in the ⁴C₁ chair form leads to some degree of 1,3-diaxial interactions with the axial hydroxyl group at C-2. However, these interactions are apparently not significant enough to force a conformational change to the ¹C₄ chair, which would place the large hydroxymethyl group in a less favorable axial position.

DFT calculations can also be used to explore the potential energy surface of the molecule, identifying the transition states between different conformations. For pyranose rings, the transition from one chair conformation to another typically proceeds through various boat and skew-boat intermediates. The energy barriers for these transitions in monosaccharides are generally high enough to make chair-flipping a rare event at ambient temperatures.

A DFT study on a sulfated derivative of methyl-α-D-galactopyranoside indicated that the ⁴C₁ chair is the most favored conformation, and it possesses a degree of flexibility, accommodating variations in ring torsional angles of up to 10° without a significant energy penalty. A similar flexibility can be anticipated for this compound.

Intermolecular Interactions and Crystal Packing Analysis

The analysis of intermolecular interactions and crystal packing provides insights into how molecules of this compound arrange themselves in the solid state. This is primarily investigated through X-ray crystallography, which provides precise atomic coordinates in the crystal lattice.

As previously mentioned, X-ray diffraction studies have shown that this compound crystallizes in the ⁴C₁ chair conformation. The arrangement of molecules in the crystal is dictated by a network of intermolecular hydrogen bonds involving the hydroxyl groups. These hydrogen bonds are the dominant cohesive forces in the crystal structure of most carbohydrates.

In the crystal lattice, each molecule of this compound acts as both a hydrogen bond donor (from its -OH groups) and a hydrogen bond acceptor (at its oxygen atoms). The chlorine atom, with its lone pairs of electrons, can also participate in weaker halogen bonding interactions.

While the full crystallographic data with detailed intermolecular distances and angles for this compound is not widely published, the analysis of the crystal structure of the parent compound, α-D-galactopyranose, reveals an extensive hydrogen-bonding network where all hydroxyl groups are involved in at least one donor and one acceptor interaction. A similar intricate network of hydrogen bonds is expected to govern the crystal packing of its 4-chloro-4-deoxy derivative.

Table 2: Typical Intermolecular Interactions in Carbohydrate Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | O | 2.6 - 3.0 |

| Halogen Bond | C-Cl | O | 3.0 - 3.5 |

| van der Waals | C-H | H-C | > 3.5 |

Mechanistic Studies of Reaction Pathways

Mechanistic studies of the reaction pathways involving this compound are crucial for understanding its synthesis and its role as a precursor in the formation of other molecules, such as the artificial sweetener sucralose (B1001).

One of the key reactions this molecule undergoes is glycosylation, where the anomeric hydroxyl group reacts with an alcohol to form a glycosidic bond. The stereochemical outcome of this reaction is influenced by the nature of the protecting groups on the sugar and the reaction conditions. The presence of the electron-withdrawing chlorine atom at C-4 can affect the reactivity of the pyranose ring, including the stability of any charged intermediates that may form during the reaction.

Computational studies on the conversion of a related sulfated galactopyranoside to a 3,6-anhydro derivative have been performed using DFT. These studies modeled the reaction steps, including deprotonation, chair inversion, and the final rate-limiting substitution step, providing activation energies for each. Such computational approaches could be applied to investigate the mechanisms of reactions involving this compound, for example, in its conversion to sucralose. These studies can help in optimizing reaction conditions by identifying the rate-determining steps and the structures of transition states.

The synthesis of this compound itself involves the selective chlorination of a protected galactose derivative. Mechanistic investigations of these reactions would focus on the stereoselectivity of the chlorination step, which is critical for obtaining the desired product.

Role As a Chiral Building Block and Precursor in Organic Synthesis

Intermediate in the Synthesis of Complex Carbohydrates and Glycoconjugates

4-Chloro-4-deoxy-alpha-D-galactopyranose serves as a crucial intermediate in the stereoselective synthesis of complex oligosaccharides and glycoconjugates. The chlorine atom at the C-4 position can be retained or displaced with other functional groups, providing a strategic advantage in the construction of intricate carbohydrate structures.

A notable example of its application is in the synthesis of complex disaccharide derivatives. For instance, the acetylated form of this compound has been utilized as a precursor in the synthesis of 4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-lyxo-hexulofuranoside. This reaction involves the treatment of a protected 4-chloro-4-deoxy-alpha-D-galactopyranosyl fructofuranoside derivative with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). nih.gov

Furthermore, the C-4 chloro group can be displaced through nucleophilic substitution reactions to introduce other functionalities. For example, the reaction of a protected 4-chloro-4-deoxy-alpha-D-galactopyranosyl derivative with azide (B81097) ions leads to the formation of the corresponding 4'-azido derivative. This azido-functionalized disaccharide can then be reduced to the corresponding 4'-amino derivative, showcasing the utility of the chloro-intermediate in accessing aminosugars, which are important components of many biologically active glycoconjugates. nih.gov

The versatility of this compound as an intermediate is summarized in the table below, highlighting its role in the synthesis of various carbohydrate derivatives.

| Precursor Compound | Reagents | Product | Application |

| 2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-anhydro-1,6-dichloro-1,6-dideoxy-beta-D-lyxo-hexulofuranoside | Azide ion (e.g., NaN3) | 4'-azido-4'-deoxy derivative | Precursor to aminosugars |

| 4'-azido-1,6-dichloro-1,4,6-trideoxy-beta-D-fructofuranoside derivative | Reduction (e.g., H2/Pd) | 4'-amino-4'-deoxy derivative | Synthesis of aminosugar-containing glycoconjugates |

Scaffold for Designing Novel Bioactive Compounds

The rigid pyranose ring and the defined stereochemistry of this compound make it an attractive scaffold for the design and synthesis of novel bioactive compounds. By modifying the functional groups on this chiral template, chemists can generate libraries of new molecules with potential therapeutic applications.

A significant example is the use of 4-chloro-4-deoxy-alpha-D-galactose in the synthesis of furanosyl alpha-C-glycosides. nih.gov In this approach, the unnatural sugar is condensed with 1,3-dicarbonyl compounds in the presence of anhydrous zinc chloride to produce polyhydroxyalkyl-furans. These intermediates are then further modified to yield a series of furanosyl alpha-C-glycoside derivatives. nih.gov

The biological activity of these synthesized compounds has been investigated, with some derivatives exhibiting in vitro cytotoxic activity against human tumor cell lines. nih.gov For instance, certain furanosyl C-glycosides derived from this scaffold have shown inhibitory effects on the growth of adenocarcinoma and lung cancer cells. nih.gov This research highlights the potential of this compound as a starting point for the development of new antineoplastic agents.

The following table presents a selection of furanosyl alpha-C-glycoside derivatives synthesized from the 4-chloro-4-deoxy-alpha-D-galactose scaffold and their reported cytotoxic activities.

| Compound | Target Cell Line | Biological Activity |

| Furanosyl alpha-C-glycoside derivative 1 | Human adenocarcinoma cell line | Cytotoxic |

| Furanosyl alpha-C-glycoside derivative 2 | Human lung cancer cell line | Cytotoxic |

Contribution to General Synthetic Organic Chemistry Methodologies

The unique reactivity conferred by the C-4 chloro substituent in this compound has contributed to the development of stereoselective glycosylation methodologies. The presence of the electron-withdrawing chlorine atom can influence the reactivity of the anomeric center and the stereochemical outcome of glycosylation reactions.

While direct participation of the C-4 chloro group as a neighboring group is not typical, its influence on the conformation of the pyranose ring can affect the facial selectivity of glycosylation. This has been exploited in the synthesis of certain oligosaccharides where specific stereochemical linkages are desired. The steric and electronic effects of the C-4 chloro substituent can favor the formation of one anomer over the other during glycosylation, a phenomenon that has been observed in the crystallization-induced anomerization of its tetra-O-acetyl derivatives.

Furthermore, the conversion of this compound derivatives into other valuable synthetic intermediates, such as glycals or epoxides, provides access to a broader range of glycosyl donors and acceptors. These transformations expand the toolbox of synthetic organic chemists for the construction of complex carbohydrate architectures. The development of synthetic routes starting from this chiral building block has provided valuable insights into the control of stereoselectivity in carbohydrate chemistry.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

One of the most promising avenues is the use of biocatalysis and chemoenzymatic methods . acs.orgmdpi.comencyclopedia.pub Enzymes, with their high regio- and stereoselectivity, offer a green alternative to conventional chemical catalysts. acs.org Research is being directed towards the discovery and engineering of halogenating enzymes capable of directly and selectively chlorinating the C-4 position of D-galactose or its derivatives. mdpi.com This approach would significantly shorten synthetic pathways and reduce the need for protecting group manipulations. Furthermore, the use of immobilized enzymes could facilitate catalyst recycling and continuous production processes. A recent patent highlights the use of dehalogenases in the synthesis of sucralose (B1001), suggesting a potential for enzymatic transformations involving chlorinated sugars. google.com

The principles of green chemistry are also being applied to the synthesis of glycosides, which could be adapted for the production of 4-Chloro-4-deoxy-alpha-D-galactopyranose derivatives. semanticscholar.org This includes the use of greener solvents, such as ionic liquids or supercritical carbon dioxide (scCO₂), to replace volatile organic compounds. rsc.orgsigmaaldrich.comyoutube.com Supercritical CO₂, for instance, has been shown to be a suitable medium for transition-metal-free glycosylation reactions using glycosyl halides. semanticscholar.org Additionally, the development of catalytic systems that are recyclable and operate under milder conditions is a key area of focus.

| Sustainable Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | Direct, selective chlorination of D-galactose at the C-4 position using engineered halogenases. mdpi.com |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. researchgate.net | Enzymatic resolution of anomeric mixtures or selective deprotection of intermediates. |

| Green Solvents | Reduced environmental impact and health risks. sigmaaldrich.com | Use of ionic liquids or supercritical CO₂ as reaction media for glycosylation or chlorination steps. semanticscholar.orgrsc.org |

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and biological interactions. While standard spectroscopic methods provide static structural information, future research will increasingly employ advanced techniques to probe the dynamic behavior of this molecule in solution.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are at the forefront of these efforts. Paramagnetic NMR, for instance, can be used to define the conformational landscape of galactose-binding proteins upon ligand binding, a technique that could be adapted to study the interactions of this compound with biological targets. nih.gov Conformational analysis of the closely related 4-deoxy-4-fluoro-D-galactose has been successfully performed using ¹H and ¹⁹F NMR, providing insights into rotamer populations and the influence of the halogen on conformational energies. researchgate.net Similar detailed studies on the 4-chloro analogue are a logical and necessary next step. Computational studies, in conjunction with NMR data, will be instrumental in building a comprehensive picture of its conformational profile. nih.gov

Advanced Mass Spectrometry (MS) techniques also offer powerful tools for the analysis of halogenated carbohydrates. Ion mobility-mass spectrometry, for example, can separate isomers and conformers in the gas phase, providing an additional dimension of structural information. Tandem MS enables detailed structural characterization by analyzing fragmentation patterns. rsc.org These methods will be invaluable for characterizing complex reaction mixtures and identifying novel derivatives of this compound.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Dynamic NMR | Conformational equilibria, rotamer populations, intramolecular interactions. nih.gov | Understanding the influence of the C-4 chlorine on the pyranose ring conformation and its dynamics in solution. researchgate.net |

| Paramagnetic NMR | Characterization of protein-ligand interactions and conformational changes upon binding. nih.gov | Probing the binding mode of this compound to enzymes and receptors. |

| Ion Mobility-MS | Gas-phase separation of isomers and conformers. | Differentiating between anomers and other isomers of this compound derivatives. |

Exploration of Unconventional Reactivity and Transformations

Future research will not only focus on improving existing synthetic methods but also on exploring novel and unconventional ways to utilize this compound as a synthetic building block. The presence of the electron-withdrawing chlorine atom at the C-4 position can significantly influence the reactivity of the pyranose ring, opening up possibilities for new chemical transformations.

One exciting frontier is the use of photocatalysis in glycosylation reactions. rsc.org Visible-light-induced photocatalysis offers a mild and efficient way to activate glycosyl donors. rsc.orglsu.edu The development of methods to use 4-chloro-4-deoxy-alpha-D-galactopyranosyl donors in photocatalytic glycosylations could lead to the synthesis of novel glycoconjugates under exceptionally gentle conditions. Halogen-bond-assisted radical activation of glycosyl donors is another innovative strategy that enables mild and stereoconvergent 1,2-cis-glycosylation, a challenging transformation in carbohydrate chemistry. nih.govresearchgate.net

Electrochemical glycosylation is another emerging area with significant potential. glycoforum.gr.jp This technique uses an electric current to activate glycosyl donors, avoiding the need for chemical activating agents. glycoforum.gr.jp The application of electrochemical methods to the synthesis of C-glycosides, which are more stable analogues of naturally occurring O-glycosides, is a particularly active area of research. acs.org Exploring the electrochemical activation of 4-chloro-4-deoxy-alpha-D-galactopyranosyl halides could provide a novel and green route to a variety of C- and O-glycosides.

| Unconventional Method | Principle | Potential Application with this compound |

| Photocatalysis | Use of visible light to generate reactive intermediates for glycosylation. rsc.orgrsc.orglsu.edu | Activation of 4-chloro-4-deoxy-galactosyl donors for the synthesis of novel glycoconjugates under mild conditions. |

| Electrochemical Glycosylation | Anodic oxidation to activate glycosyl donors. glycoforum.gr.jpresearchgate.net | Stereoselective synthesis of O- and C-glycosides without the need for chemical activators. acs.org |

| Halogen-Bond-Assisted Radical Activation | Activation of glycosyl donors through a radical cascade initiated by halogen bonding. nih.gov | Stereoconvergent synthesis of challenging 1,2-cis-glycosides of 4-chloro-4-deoxy-galactose. researchgate.net |

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for complex carbohydrates for biological studies and materials science is driving the development of automated and continuous synthesis platforms. The integration of the synthesis of this compound and its derivatives into these platforms represents a significant future direction.

Automated Glycan Assembly (AGA) has revolutionized the synthesis of oligosaccharides, making it possible to rapidly produce complex structures. nih.govnih.govmpg.de The development of this compound-based building blocks compatible with AGA would enable the facile incorporation of this modified sugar into larger oligosaccharides. rsc.org This would provide access to a wide range of novel glycans for biological screening and materials development. researchgate.net

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. rug.nlrsc.orgmdpi.com The synthesis of monosaccharide building blocks, including deoxy sugars, has been successfully demonstrated in automated continuous-flow systems. nih.gov Applying this technology to the synthesis of this compound could lead to a more efficient, reproducible, and scalable production process. rsc.orgresearchgate.net This is particularly relevant for the synthesis of precursors for widely used compounds like sucralose. sciencesnail.comresearchgate.netsemanticscholar.org

| Platform | Key Features | Future Application for this compound |

| Automated Glycan Assembly (AGA) | Rapid, automated solid-phase synthesis of oligosaccharides. nih.govnih.gov | Development of building blocks for the incorporation of 4-chloro-4-deoxy-galactose into complex glycans. rsc.org |

| Continuous Flow Chemistry | Improved reaction control, safety, and scalability. nih.gov | Efficient and scalable synthesis of this compound and its derivatives. |

| Microreactor Technology | Precise control over reaction parameters, process intensification. rug.nlrsc.orgmdpi.com | High-throughput screening of reaction conditions and optimization of synthetic routes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4-deoxy-alpha-D-galactopyranose, and how are protecting groups utilized in its synthesis?

- Methodological Answer : The synthesis typically involves selective protection of hydroxyl groups to direct chlorination at the C4 position. For example, 1,6-anhydro derivatives (e.g., 1,6-anhydro-β-D-galactopyranose) can stabilize the pyranose ring during halogenation . Acetyl or benzyl groups are often used for temporary protection, as seen in analogous glycoside syntheses . Post-chlorination, deprotection under mild acidic or basic conditions preserves the glycosidic bond. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .

Q. What enzymatic assays utilize this compound derivatives as substrates, and how are these assays validated?

- Methodological Answer : Fluorogenic substrates like 4-Methylumbelliferyl-α-D-galactopyranoside (structurally analogous) are used to assay α-galactosidase activity. Validation involves kinetic studies (e.g., and determination) and competitive inhibition experiments with native substrates . For chloro-substituted derivatives, stability under assay conditions (e.g., pH 4.5–6.5 buffers) must be verified via HPLC or TLC to rule out hydrolysis artifacts .

Q. How is the stereochemical configuration of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard, but when crystals are unavailable, NOESY NMR can identify axial/equatorial proton orientations. For example, the α-anomer’s C1 proton shows a characteristic coupling constant () distinct from β-anomers . Polarimetry ([α]) comparisons to known galactopyranose derivatives further support configuration assignments .

Advanced Research Questions

Q. How can researchers optimize the glycosylation reaction conditions for this compound using statistical experimental design?

- Methodological Answer : A central composite design (CCD) or Box-Behnken model can optimize variables like temperature, solvent polarity (e.g., DCM vs. acetonitrile), and promoter strength (e.g., NIS/TfOH vs. BF-EtO). Response surface methodology (RSM) identifies interactions between factors, minimizing trial-and-error approaches . For example, higher promoter concentrations may reduce reaction time but increase side-product formation, necessitating Pareto optimization .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) in characterizing this compound derivatives?

- Methodological Answer : Discrepancies between NMR (suggesting purity) and MS (indicating impurities) often arise from isobaric interferences. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate isomeric byproducts. For NMR, - HSQC and HMBC experiments clarify connectivity, while DOSY NMR assesses molecular weight consistency .

Q. How does the chloro substituent at C4 influence the conformational stability of alpha-D-galactopyranose derivatives in aqueous solutions?

- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict chair vs. boat conformer populations. Experimentally, - coupling constants (, ) and chemical shifts reflect ring puckering. Chlorine’s electronegativity may stabilize the chair via dipole interactions, contrasting with deoxy derivatives .

Key Considerations for Experimental Design

- Contradiction Analysis : When spectral data conflicts, cross-validate with orthogonal techniques (e.g., IR for functional groups, XPS for chlorine content) .

- Advanced Reactor Design : Microfluidic reactors enhance mixing efficiency for chlorination reactions, reducing byproducts compared to batch systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.